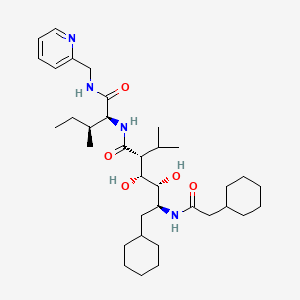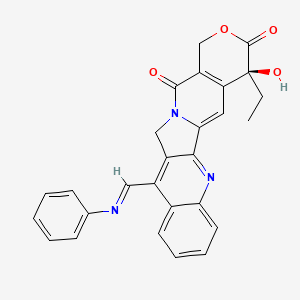
7-Phenyliminomethylcamptothecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyliminomethylcamptothecin is a derivative of camptothecin, a well-known alkaloid with significant antitumor properties. Camptothecin was originally isolated from the Chinese tree Camptotheca acuminata. The compound this compound has been synthesized to enhance the biological activity and improve the pharmacokinetic properties of camptothecin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyliminomethylcamptothecin involves the modification of the camptothecin scaffold. The key steps include:
Formation of the imine bond: This is achieved by reacting camptothecin with aniline under acidic conditions to form the imine derivative.
Phenylation: The imine derivative is then subjected to a phenylation reaction using phenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Using high-throughput screening to determine the best conditions for each reaction step.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyliminomethylcamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The phenyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylboronic acid with palladium catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imine derivatives.
Substitution: Formation of various substituted camptothecin derivatives.
Wissenschaftliche Forschungsanwendungen
7-Phenyliminomethylcamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: Investigated for its potential to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Medicine: Explored as a potential anticancer agent due to its enhanced stability and activity compared to camptothecin.
Industry: Utilized in the development of new drug delivery systems and formulations.
Wirkmechanismus
The primary mechanism of action of 7-Phenyliminomethylcamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between topoisomerase I and DNA, this compound induces DNA damage and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camptothecin: The parent compound with potent antitumor activity.
Topotecan: A water-soluble derivative used clinically for cancer treatment.
Irinotecan: Another derivative used in chemotherapy.
Uniqueness
7-Phenyliminomethylcamptothecin is unique due to its enhanced stability and improved pharmacokinetic properties compared to camptothecin. The phenyliminomethyl modification provides better interaction with biological targets, leading to increased efficacy and reduced side effects.
Eigenschaften
CAS-Nummer |
292620-93-0 |
|---|---|
Molekularformel |
C27H21N3O4 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(19S)-19-ethyl-19-hydroxy-10-(phenyliminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C27H21N3O4/c1-2-27(33)21-12-23-24-19(14-30(23)25(31)20(21)15-34-26(27)32)18(13-28-16-8-4-3-5-9-16)17-10-6-7-11-22(17)29-24/h3-13,33H,2,14-15H2,1H3/t27-/m0/s1 |
InChI-Schlüssel |
AFHVIXVGKVAMKH-MHZLTWQESA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NC6=CC=CC=C6)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NC6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


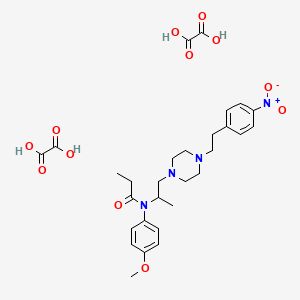
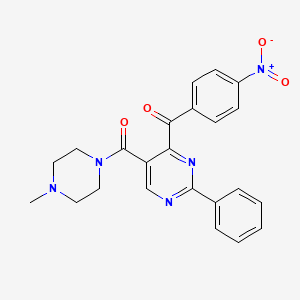
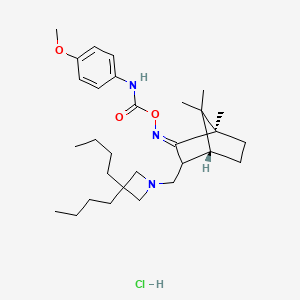
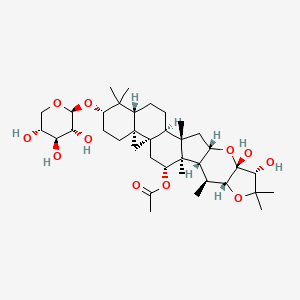
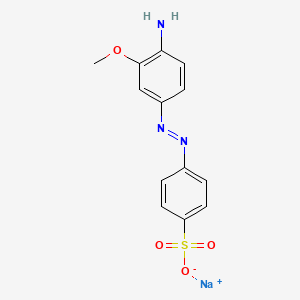
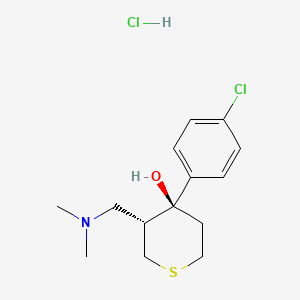
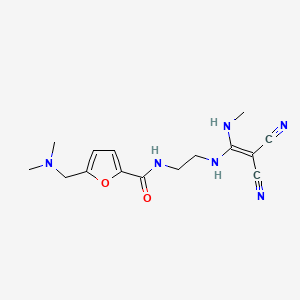
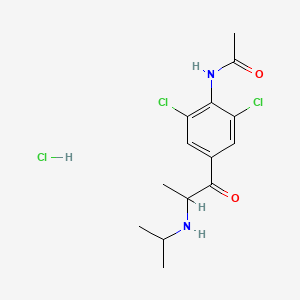
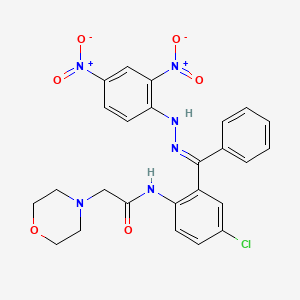
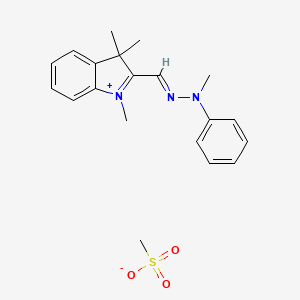

![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

